molecular formula C7H11N3O B184718 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 28224-69-3

2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No. B184718
CAS RN: 28224-69-3
M. Wt: 153.18 g/mol
InChI Key: MMROOMZDXHEPGW-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, also known as 2-AEM, is a heterocyclic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Tautomeric Preferences and Crystal Structures

  • Pseudopolymorphs of Pyrimidin-4-one Derivatives: Pyrimidin-4-one derivatives, including compounds similar to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, can exhibit tautomeric forms that impact their hydrogen-bonding interactions in crystal structures. For instance, crystallization experiments on certain derivatives have shown the existence of both 1H- and 3H-tautomers, linked by hydrogen bonds resembling Watson-Crick C-G base pairs, which are crucial in understanding the crystal packing and stability of these compounds (Gerhardt, Tutughamiarso, & Bolte, 2011).

Tautomerism and Hydration Effects

  • Prototropic Tautomerism Influenced by Hydration: The hydration of compounds structurally related to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one can lead to an equilibrium of tautomers, with the medium's polarity significantly influencing this equilibrium. Understanding these tautomeric transitions and their dependence on the environment is crucial for predicting the behavior of such compounds in different conditions (Erkin & Krutikov, 2005).

Hydrogen-Bonding Patterns in Bifunctional Aromatic N-Heterocycles

  • Bifunctional Pyridine-Aminopyrimidine/aminopyridine Supramolecular Reagents: The study of bifunctional aromatic N-heterocycles, which can include structural motifs similar to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, reveals the importance of balancing hydrogen-bond donors and acceptors for constructing complex supramolecular architectures. This balance is pivotal in designing materials and molecules with specific interaction patterns and desired functionalities (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Nonlinear Optical Properties and Drug Discovery Potential

  • Pyrimidine-Based Bis-Uracil Derivatives: Derivatives of pyrimidine, akin to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, have been explored for their potential in applications such as nonlinear optical device fabrications and drug discovery. The kinetic, thermal stabilities, and intramolecular charge transfer characteristics of these compounds are key factors in assessing their suitability for these applications. The research highlights the multifaceted potential of pyrimidine derivatives in various scientific domains (Mohan et al., 2020).

properties

IUPAC Name

2-amino-5-ethyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4(2)9-7(8)10-6(5)11/h3H2,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMROOMZDXHEPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182479
Record name 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one

CAS RN

28224-69-3
Record name 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC210935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB6UB5H4XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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